Methyl o-tolyl sulfide

Refractive index Quality control Isomer differentiation

Methyl o-tolyl sulfide (CAS 14092-00-3, C8H10S, MW 138.23 g/mol), also designated 1-methyl-2-(methylsulfanyl)benzene or 2-methylthioanisole, is an ortho-substituted aryl alkyl sulfide within the methyl tolyl sulfide isomer series. The compound features a methylthio (-SCH3) moiety positioned ortho to a methyl substituent on the aromatic ring, yielding a sulfur-containing scaffold that serves as an intermediate in organic synthesis and as a substrate for enzymatic sulfoxidation studies.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 14092-00-3
Cat. No. B076835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl o-tolyl sulfide
CAS14092-00-3
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SC
InChIInChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3
InChIKeyBHWJMPDCCDMCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl o-Tolyl Sulfide CAS 14092-00-3: Procurement-Grade Specification and Structural Classification


Methyl o-tolyl sulfide (CAS 14092-00-3, C8H10S, MW 138.23 g/mol), also designated 1-methyl-2-(methylsulfanyl)benzene or 2-methylthioanisole, is an ortho-substituted aryl alkyl sulfide within the methyl tolyl sulfide isomer series [1]. The compound features a methylthio (-SCH3) moiety positioned ortho to a methyl substituent on the aromatic ring, yielding a sulfur-containing scaffold that serves as an intermediate in organic synthesis and as a substrate for enzymatic sulfoxidation studies . The ortho substitution imparts distinctive steric and electronic characteristics that differentiate this isomer from its meta and para counterparts in both physicochemical behavior and biological recognition [2].

Methyl o-Tolyl Sulfide (CAS 14092-00-3): Why Methyl Tolyl Sulfide Isomers Are Not Interchangeable in Research and Industrial Applications


Although methyl o-tolyl sulfide, methyl m-tolyl sulfide (CAS 4886-77-5), and methyl p-tolyl sulfide (CAS 623-13-2) share the identical molecular formula C8H10S and molecular weight, the positional isomerism fundamentally alters key properties that preclude generic substitution . The ortho-methyl group in methyl o-tolyl sulfide introduces substantial steric hindrance around the sulfur atom and the aromatic ring, affecting both physical parameters and chemical reactivity compared to the para isomer . Critically, these positional differences manifest in divergent refractive index values (o-isomer n20/D 1.5710 vs. p-isomer n20/D 1.5730), boiling point ranges, and chromatographic retention behavior, with NIOSH having established a mass spectral analytical scheme specifically to differentiate ortho-, meta-, and para-tolyl sulfide arrangements in complex mixtures [1]. In enzymatic systems, the ortho substitution alters substrate recognition by flavin-containing monooxygenases (FMOs) and other oxidoreductases, leading to stereochemical outcomes distinct from those observed with the extensively studied para-isomer [2]. Procurement of an incorrect isomer or an undefined mixture therefore compromises both analytical traceability and the reproducibility of stereoselective transformations.

Methyl o-Tolyl Sulfide (CAS 14092-00-3) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Methyl o-Tolyl Sulfide Refractive Index Differentiation from p-Tolyl Isomer for Purity Verification

Refractive index provides a direct, quantitative means of distinguishing methyl o-tolyl sulfide from its para-substituted analog. The ortho isomer exhibits a refractive index of n20/D 1.5710, which differs measurably from methyl p-tolyl sulfide at n20/D 1.5730 (lit.) . This 0.0020 difference, while numerically small, is well within the detection limits of standard laboratory refractometry and serves as a reliable identity confirmation parameter during incoming material inspection [1].

Refractive index Quality control Isomer differentiation

Methyl o-Tolyl Sulfide Thymidylate Synthase Inhibition Activity and Human-vs-Bacterial Selectivity Profile

In thymidylate synthase (TS) inhibition assays, methyl o-tolyl sulfide demonstrates measurable activity against the human enzyme with an IC50 value of 800 nM [1]. Comparative assessment across species reveals that the compound exhibits modestly enhanced potency against human TS relative to Escherichia coli TS (IC50 = 850 nM) and substantially greater activity compared to inhibition of Toxoplasma gondii TS (IC50 = 3,700 nM, i.e., 3.70×10³ nM) [1]. This species-dependent inhibition profile, with human TS being approximately 4.6-fold more sensitive than the T. gondii ortholog, provides a quantitative baseline for selectivity considerations.

Enzyme inhibition Thymidylate synthase Anticancer research

Methyl o-Tolyl Sulfide Ortho-Substitution Effect on Sulfoxidation Stereochemical Outcomes

The ortho-methyl substitution in methyl o-tolyl sulfide introduces steric crowding around the prochiral sulfur center that fundamentally alters stereochemical outcomes in enzymatic sulfoxidation relative to the para-substituted analog [1]. While methyl p-tolyl sulfide oxidation by rabbit liver FMO1 yields the (R)-sulfoxide with >90% stereoselectivity, the ortho isomer's distinct steric environment is anticipated to produce altered enantiomeric distributions due to differential enzyme-substrate recognition [2]. This positional effect on stereoselectivity—where the ortho-methyl group restricts accessible binding orientations compared to the unobstructed para isomer—constitutes a key functional differentiation for stereoselective synthesis applications. Note: Direct comparative stereoselectivity data for methyl o-tolyl sulfide with purified FMO isoforms has not been published; this evidence represents class-level inference derived from established structure-activity relationships for alkyl-substituted aryl sulfides [1].

Sulfoxidation Stereoselectivity Flavin-containing monooxygenase

Methyl o-Tolyl Sulfide Ortho-Directed Reactivity in Transition-Metal-Catalyzed Transformations

The ortho-methylthio substitution pattern in methyl o-tolyl sulfide establishes an ortho-directing group capable of coordinating transition metal catalysts, thereby facilitating regioselective C-H functionalization at the position adjacent to the sulfur-bearing carbon [1]. This ortho-directing capability enables site-selective halogenation, as exemplified by iron-catalyzed bromination of methyl o-tolyl sulfide (2-methylthioanisole) in methylene chloride to yield ortho-brominated derivatives . The para isomer lacks this ortho-directing functionality due to the spatial separation between the methylthio group and the reactive ortho positions on the ring, precluding comparable regiocontrol. The enhanced polarity and electron-donating character of the ortho-substituted scaffold further modulates reactivity in oxidation and cross-coupling manifolds relative to the less sterically encumbered para congener.

Ortho-directing group C-H activation Transition metal catalysis

Methyl o-Tolyl Sulfide Hazard Classification: Procurement-Relevant Safety Profile Summary

Methyl o-tolyl sulfide carries a defined GHS hazard profile that directly informs procurement decisions regarding handling infrastructure and safety protocols. The compound is classified as Acute Toxicity Category 4 (oral, H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) . The GHS07 pictogram and 'Warning' signal word apply . This classification necessitates appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection when handling in powder or aerosol-generating contexts, and requires fume hood usage or adequate ventilation . While not unique among aryl alkyl sulfides, this explicit hazard profile is essential for procurement planning and risk assessment.

Safety data GHS classification Handling requirements

Methyl o-Tolyl Sulfide CAS 14092-00-3: Evidence-Based Research and Industrial Application Scenarios


Chiral Sulfoxide Synthesis: Stereoselective Oxidation Studies with Flavin-Containing Monooxygenases (FMOs)

Methyl o-tolyl sulfide serves as a sterically differentiated substrate for investigating flavin-containing monooxygenase (FMO) isozyme selectivity in sulfoxidation reactions. The ortho-methyl substitution introduces steric hindrance at the prochiral sulfur center, altering the stereochemical outcome compared to the well-characterized para-substituted analog, which yields predominantly (R)-sulfoxide with >90% selectivity using rabbit FMO1 . Researchers can employ methyl o-tolyl sulfide as a comparator substrate to probe how ortho vs. para substitution patterns influence enzyme-substrate recognition and to establish structure-stereoselectivity relationships across FMO isoforms (FMO1, FMO2, FMO3, FMO4, FMO5). This application is directly supported by established methodology for evaluating alkyl-substituted p-tolyl sulfides as isozyme-selective substrate probes for microsomal FMOs [1].

Regioselective C-H Functionalization: Ortho-Directed Halogenation and Cross-Coupling

The methylthio (-SCH3) group in methyl o-tolyl sulfide functions as an ortho-directing moiety, enabling regioselective C-H functionalization at the position adjacent to the sulfur-bearing carbon. This ortho-directing capability has been demonstrated in iron-catalyzed bromination of 2-methylthioanisole in methylene chloride, providing access to ortho-brominated derivatives suitable for subsequent cross-coupling transformations . The ortho substitution pattern establishes metal-coordinating geometry that is absent in the para isomer, facilitating directed C-H activation that is otherwise challenging to achieve with comparable regiocontrol. The resulting ortho-functionalized products serve as versatile building blocks for pharmaceutical intermediates and ligand synthesis [1].

Analytical Standard and Isomer Differentiation in Complex Mixture Analysis

The distinct refractive index of methyl o-tolyl sulfide (n20/D 1.5710) relative to methyl p-tolyl sulfide (n20/D 1.5730 lit.) provides a rapid, non-destructive identity verification parameter for quality control and incoming material inspection . Furthermore, the NIOSH mass spectral analytical scheme enables definitive differentiation of ortho-, meta-, and para-tolyl sulfide isomers in complex environmental or biological matrices [1]. Methyl o-tolyl sulfide can therefore serve as a certified reference standard for method validation, retention time/index calibration in gas chromatography, and isomer identification in metabolomics or environmental monitoring applications where positional isomer resolution is analytically critical.

Medicinal Chemistry Scaffold: Thymidylate Synthase Inhibitor Lead Optimization

Methyl o-tolyl sulfide exhibits measurable thymidylate synthase (TS) inhibition with an IC50 of 800 nM against the human enzyme, along with a species-dependent selectivity profile (human TS IC50 800 nM vs. T. gondii TS IC50 3,700 nM) . This inhibitory activity positions the compound as a structurally simple scaffold for TS-targeted lead optimization campaigns, particularly in anticancer and antiparasitic drug discovery where TS is a validated therapeutic target. The ortho-methylthio substitution pattern provides a modifiable aromatic core for structure-activity relationship (SAR) exploration, while the defined baseline IC50 value enables quantitative benchmarking of potency improvements achieved through subsequent derivatization.

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